8-Hydroxy Loxapine-d3
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Overview
Description
8-Hydroxy Loxapine-d3 is a labeled inactive metabolite of Loxapine, a tricyclic antipsychotic medication used primarily in the treatment of schizophrenia. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy Loxapine-d3 involves the incorporation of deuterium atoms into the Loxapine molecule. This can be achieved through a series of chemical reactions, including deuterium exchange reactions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy Loxapine-d3 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom in the structure can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
8-Hydroxy Loxapine-d3 is widely used in scientific research due to its labeled deuterium atoms, which make it an excellent tracer in various studies. Some of its applications include:
Chemistry: Used in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of Loxapine and its metabolites.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of Loxapine in the body.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of 8-Hydroxy Loxapine-d3 is similar to that of Loxapine. Loxapine acts as a dopamine antagonist and a serotonin 5-HT2 blocker. It exerts its effects by antagonizing dopamine and serotonin receptors, leading to cortical inhibition and tranquilization. This results in the suppression of aggression and calming effects .
Comparison with Similar Compounds
Loxapine: The parent compound, used as an antipsychotic medication.
Amoxapine: A tricyclic antidepressant, which is a metabolite of Loxapine.
Clozapine: Another antipsychotic medication, structurally similar to Loxapine.
Uniqueness: 8-Hydroxy Loxapine-d3 is unique due to the presence of deuterium atoms, which enhance its stability and make it an ideal tracer in research studies. This isotopic labeling allows for precise tracking and analysis in various scientific applications, setting it apart from its non-deuterated counterparts .
Properties
IUPAC Name |
8-chloro-6-[4-(trideuteriomethyl)piperazin-1-yl]benzo[b][1,4]benzoxazepin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-4-16(14)24-17-5-3-13(23)11-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJRIWXLPIYFGI-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675939 |
Source
|
Record name | 2-Chloro-11-[4-(~2~H_3_)methylpiperazin-1-yl]dibenzo[b,f][1,4]oxazepin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189863-10-2 |
Source
|
Record name | 2-Chloro-11-[4-(~2~H_3_)methylpiperazin-1-yl]dibenzo[b,f][1,4]oxazepin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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